
1-(4-bromophenyl)-5-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromine atom on the phenyl ring at position 4 and a phenyl group at position 5 makes this compound unique
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromophenylhydrazine with benzoylacetone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the phenyl groups play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-bromophenyl)-5-phenyl-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. For example:
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-5-phenyl-1H-pyrazole: Contains a methyl group instead of bromine.
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole: Has a nitro group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
299162-81-5 |
|---|---|
Formule moléculaire |
C15H11BrN2 |
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |
Clé InChI |
SZBAMIUHSDLVMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)


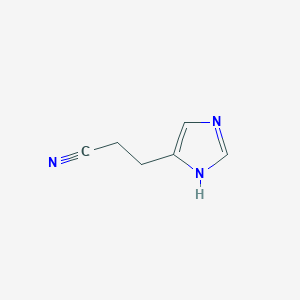
![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)
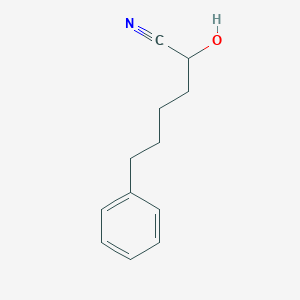

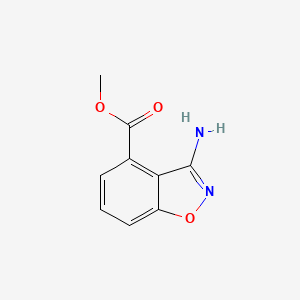


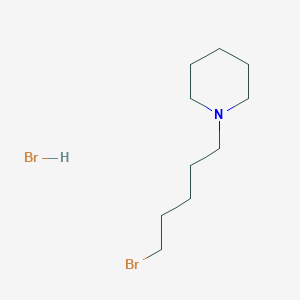
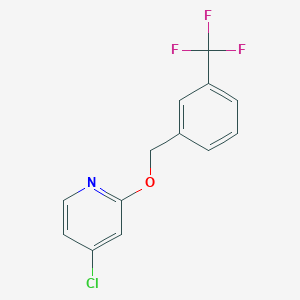
![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)
